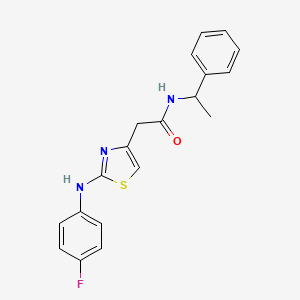![molecular formula C15H18N6O B2452106 4-[3-(4-Metilfenil)-1,2,4-oxadiazol-5-il]-3-N-(propan-2-il)-1H-pirazol-3,5-diamina CAS No. 1188305-03-4](/img/structure/B2452106.png)
4-[3-(4-Metilfenil)-1,2,4-oxadiazol-5-il]-3-N-(propan-2-il)-1H-pirazol-3,5-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C15H18N6O and its molecular weight is 298.35. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Se ha explorado la síntesis de nuevos derivados, incluyendo 4,5-disustituidos-2,4-dihidro-3H-1,2,4-triazol-3-ona y 3-(4-metilfenil)[1,2,4]triazolo[3,4-b][1,3]benzoxazol. Estos compuestos se obtuvieron haciendo reaccionar varias etoxicarbonilhidrazonas de éster con aminas primarias .
- Los conazoles, una clase importante de fármacos a base de azoles, se utilizan para tratar infecciones fúngicas locales y sistémicas. Estas infecciones son particularmente relevantes en pacientes inmunodeprimidos, como aquellos con SIDA o que se someten a cirugía invasiva, terapia anticancerígena o trasplante de órganos .
- Comprender la interacción entre los azoles y las proteínas hemo puede conducir a nuevas estrategias de desarrollo de fármacos .
- La porción de pirazol de nuestro compuesto puede ser prometedora para combatir enfermedades parasitarias, lo que la convierte en una vía interesante para futuras investigaciones .
Actividades Antimicrobianas
Química Medicinal y Agentes Antifúngicos
Interacción con la Proteína Hemo
Compuestos que Contienen Pirazol para Actividades Antiparasitarias
Reacción Retro-Michael y Síntesis de Compuestos Bioactivos
En resumen, el compuesto “4-[3-(4-Metilfenil)-1,2,4-oxadiazol-5-il]-3-N-(propan-2-il)-1H-pirazol-3,5-diamina” presenta diversas aplicaciones potenciales, que van desde las actividades antimicrobianas hasta la protección de cultivos y el desarrollo de fármacos. Los investigadores continúan explorando sus propiedades y usos terapéuticos potenciales en varios dominios científicos. 🌟
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, which plays a key role in the transmission of nerve signals in the brain.
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. This pathway is critical for many cognitive functions, including memory, attention, and learning. The enhanced cholinergic transmission resulting from AChE inhibition can potentially alleviate the cognitive symptoms associated with conditions like Alzheimer’s disease .
Result of Action
The molecular effect of this compound’s action is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft . On a cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Propiedades
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-propan-2-yl-1H-pyrazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-8(2)17-14-11(12(16)19-20-14)15-18-13(21-22-15)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H4,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXVVQPPYMCYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3NC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2452023.png)
![10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B2452026.png)
![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)
![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)

![6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)



![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2452045.png)

